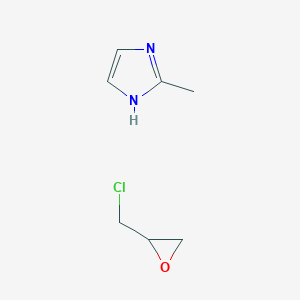

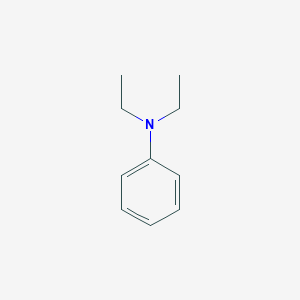

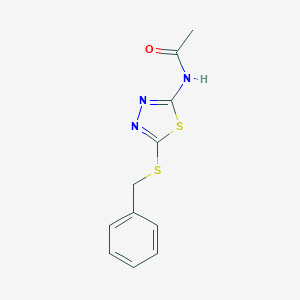

![molecular formula C24H16O2 B043328 3-Acetoxydibenz[a,h]anthracene CAS No. 72378-87-1](/img/structure/B43328.png)

3-Acetoxydibenz[a,h]anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dibenz[a,h]anthracene derivatives, including those similar to 3-Acetoxydibenz[a,h]anthracene, involves complex organic reactions that aim to introduce specific functional groups into the PAH framework. For example, the synthesis of dibenz[a,c]anthracene 1,2-oxide and 3,4-oxide from dibromo-trifluoroacetates demonstrates the intricacies involved in synthesizing oxidized dibenzanthracene derivatives. This process includes reactions such as the treatment with anhydrous sodium methoxide, leading to the formation of labile dibenz[a,c]anthracene oxides and more stable benz[1′,2′:3,4]anthra[1,2-b]oxepine derivatives as major products (Kole & Kumar, 1991).

Molecular Structure Analysis

The molecular structure of 3-Acetoxydibenz[a,h]anthracene is characterized by the presence of the acetoxy functional group attached to the dibenzanthracene skeleton. The structure analysis of similar PAHs and their derivatives, such as hexaalkoxydibenz[a,c]anthracenes, reveals that the introduction of substituents can significantly influence the compound's properties, including its phase behavior and stability. For instance, hexaalkoxydibenz[a,c]anthracenes with specific substituents can exhibit columnar liquid crystalline phases over broad temperature ranges (Paquette et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Acetoxydibenz[a,h]anthracene can be explored through studies on its reactivity and interaction with other molecules. For example, the metabolism of benz[a]anthracene and dibenz[a,h]anthracene by rat-liver homogenates shows how these PAHs undergo hydroxylation and form various metabolites, indicating the potential reactivity of the acetoxydibenzanthracene derivatives in biological systems (Boyland & Sims, 1965).

Physical Properties Analysis

The physical properties of 3-Acetoxydibenz[a,h]anthracene, such as its melting point, solubility, and phase behavior, can be inferred from the properties of related compounds. The study of dibenz[a,c]anthracene derivatives exhibiting columnar mesophases highlights the impact of molecular structure on the physical state and phase transitions of these compounds, suggesting that similar analyses could be applied to 3-Acetoxydibenz[a,h]anthracene (Paquette et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Acetoxydibenz[a,h]anthracene, including its reactivity, stability, and potential for forming derivatives, can be explored through synthetic routes and reactions. The preparation of epoxy derivatives of aromatic polycyclic hydrocarbons, for example, provides insights into the reactivity of dibenzanthracene oxides and their potential transformations, which could be relevant to understanding the chemical behavior of 3-Acetoxydibenz[a,h]anthracene and its derivatives (Sims, 1971).

Applications De Recherche Scientifique

Environmental Impact and Ecological Risk

Research on PAHs, including compounds like 3-Acetoxydibenz[a,h]anthracene, has highlighted their significant presence in aquatic environments, particularly in lake sediments and water. These studies assess the concentration levels, distribution patterns, and potential sources of PAHs, providing insights into their ecological impact and risks to aquatic organisms. The evaluation of individual and total PAHs through various risk assessment methodologies, such as the incremental lifetime cancer risk (ILCR), toxic equivalent concentration (TEQBaP), and risk quotient (RQ), underscores the need for effective pollution control and environmental protection measures (Yuan Meng et al., 2019).

Carcinogenic Potential and Chemical Carcinogenesis

PAHs' carcinogenic potential is a critical area of research, with studies exploring the mechanisms through which these compounds, including 3-Acetoxydibenz[a,h]anthracene, contribute to cancer development. The focus on specific PAHs in food and their formation through cooking processes emphasizes the health risks associated with dietary exposure. Research efforts aim to understand the mutagenic and carcinogenic properties of PAHs to inform public health guidelines and reduce exposure risks (Samuel Ayofemi Olalekan Adeyeye, 2020).

Advances in Chemical Research and Applications

The broader field of anthracene derivatives, encompassing compounds like 3-Acetoxydibenz[a,h]anthracene, is vital in developing new materials and pharmaceuticals. These compounds' unique chemical properties enable their use in various applications, from material chemistry to medicinal fields, showcasing their versatility and potential for innovation. Research into anthracene derivatives has led to advancements in organic photochemistry, highlighting the role of these compounds in probing DNA cleavage and as potential anti-cancer drugs (Somashekar Mn, Chetana Pr, 2016).

Safety And Hazards

Dibenz[a,h]anthracene, a related compound, is classified as a carcinogen (Category 1B), and it poses a short-term (acute) aquatic hazard (Category 1) and a long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic organisms and may cause long-term effects in the aquatic environment .

Propriétés

IUPAC Name |

naphtho[1,2-b]phenanthren-3-yl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O2/c1-15(25)26-20-10-11-22-17(12-20)8-9-19-13-23-18(14-24(19)22)7-6-16-4-2-3-5-21(16)23/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQDQOSGAXDBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370626 |

Source

|

| Record name | 3-Acetoxydibenz[a,h]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxydibenz[a,h]anthracene | |

CAS RN |

72378-87-1 |

Source

|

| Record name | 3-Acetoxydibenz[a,h]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

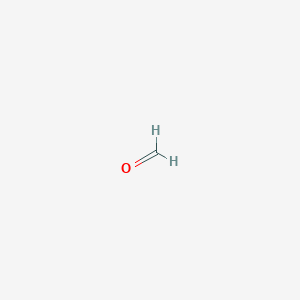

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

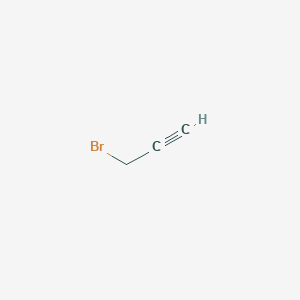

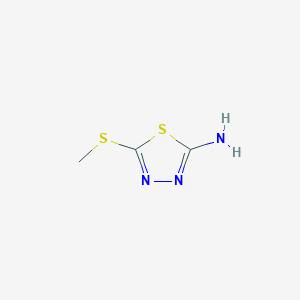

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)

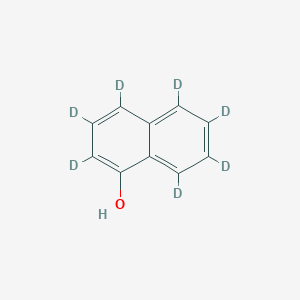

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)